molecular formula C8H9ClOS B7845227 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one

1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one

Cat. No.: B7845227
M. Wt: 188.67 g/mol
InChI Key: MMYJFXVHHWBBJX-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a ketone group at the 1-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can convert the ketone group to an alcohol, resulting in 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols, often in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one is used in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of thiophene derivatives with biological systems.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are primarily due to its functional groups:

    Ketone Group: Can participate in nucleophilic addition reactions.

    Chlorothiophene Ring: Provides a site for electrophilic aromatic substitution, influencing the compound’s reactivity and interaction with other molecules.

Molecular Targets and Pathways:

    Enzymatic Interactions: Potential interactions with enzymes that process ketones or thiophenes.

    Pathways: May be involved in metabolic pathways where thiophene derivatives are processed.

Comparison with Similar Compounds

    1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)-2-methylpropan-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness:

  • The presence of the chlorine atom in 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one can influence its reactivity and interactions compared to its bromine or methyl-substituted analogs, potentially offering unique properties for specific applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-5(2)8(10)6-3-4-7(9)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYJFXVHHWBBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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